(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, a cyclopentyl group, and a sulfonyl group attached to a fluorinated aromatic ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Cyclopentyl Group: This can be done through a nucleophilic substitution reaction where the amine group is introduced.
Final Coupling and Oxidation: The final steps involve coupling the intermediate compounds and oxidizing the sulfur atom to achieve the 1,1-dioxide form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated products or reduced aromatic rings.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The sulfonyl group and the fluorinated aromatic ring are likely to play a crucial role in binding to enzymes or receptors, affecting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-(4-fluorobenzyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3S4R)-3-(CYCLOPENTYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-N-cyclopentyl-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S2/c1-11-8-13(6-7-14(11)17)24(21,22)16-10-23(19,20)9-15(16)18-12-4-2-3-5-12/h6-8,12,15-16,18H,2-5,9-10H2,1H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZWLPUCYHQPN-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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